N-Benzyl-4-piperidone
Overview
Description
N-benzyl-4-Piperidone: is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidine and is commonly used as a versatile heterocyclic building block in the synthesis of various pharmaceutical compounds . This compound is known for its role in the synthesis of medicinal compounds, including those used for treating Alzheimer’s disease and as protease inhibitors .
Mechanism of Action
Target of Action
N-Benzyl-4-piperidone, also known as 1-benzylpiperidin-4-one or 1-Benzyl-4-piperidone, is a versatile heterocyclic compound that serves as a building block in the synthesis of various medicinal compounds It has been used in the synthesis of spirocyclic furopyridines, which are known to interact with σ receptors, particularly those sensitive to haloperidol .
Mode of Action
The compounds synthesized from it, such as spirocyclic furopyridines, are known to interact with σ receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions .
Biochemical Pathways
The compounds synthesized from it, such as spirocyclic furopyridines, are known to interact with σ receptors . This interaction can potentially affect various physiological processes, including pain perception, motor function, and cognitive functions .
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-piperidone is generally used in the synthesis of various medicinal compounds . For instance, it has been used in the synthesis of spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands
Cellular Effects
Benzyl-4-piperidone compounds have been found to selectively inhibit the growth of Ewing sarcoma cell lines by inducing apoptosis . These agents disrupt 19S proteasome function through inhibition of the deubiquitinating enzymes USP14 and UCHL5 .
Molecular Mechanism
It has been suggested that benzyl-4-piperidone compounds exert their effects through a two-electron irreversible oxidation process . This process is diffusion-controlled for all compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Primary Amine and 1,5-Dichloro-3-Pentanone Method: This method involves selecting an appropriate primary amine and 1,5-dichloro-3-pentanone, followed by a ring-closing reaction to prepare N-substituted-4-piperidone. The reaction conditions are mild, and the process is simple, making it suitable for industrial production.
Conjugate Reduction of Dihydropyridones: This method uses zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones. This method is cost-effective and mild.
Industrial Production Methods: The industrial production of N-benzyl-4-piperidone typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using zinc/acetic acid to produce various racemic or enantiopure 4-piperidones.
Substitution: this compound can undergo substitution reactions, particularly at the para position in the phenyl rings.
Common Reagents and Conditions:
Oxidation: Differential pulse and cyclic voltammetry are commonly used to study the oxidation behavior of this compound.
Reduction: Zinc/acetic acid is used for the reduction of N-acyl-2,3-dihydro-4-pyridones.
Major Products Formed:
Scientific Research Applications
Chemistry: N-benzyl-4-piperidone is used as a building block in the synthesis of various medicinal compounds, including spirocyclic furopyridines and multi-target-directed hybrids for the treatment of Alzheimer’s disease .
Biology: The compound is used in the synthesis of protease inhibitors, which are crucial in biological research and drug development .
Medicine: this compound is involved in the development of drugs for treating Alzheimer’s disease and other neurological disorders .
Industry: The compound is used in the industrial production of various pharmaceutical intermediates and active pharmaceutical ingredients .
Comparison with Similar Compounds
N-methyl-4-piperidone: This compound is similar to N-benzyl-4-piperidone but has different oxidation potentials and undergoes a more complex oxidation process.
4-piperidone: A simpler derivative of piperidine, used as an intermediate in the manufacture of chemicals and pharmaceutical drugs.
Uniqueness: N-benzyl-4-piperidone is unique due to its versatility as a building block in the synthesis of various medicinal compounds. Its ability to undergo multiple types of chemical reactions, including oxidation and reduction, makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
1-benzylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Record name | 1-benzyl-4-piperidone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189695 | |
Record name | 1-Benzyl-4-piperidone | |
Source | EPA DSSTox | |
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Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1-Benzyl-4-piperidone | |
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CAS No. |
3612-20-2 | |
Record name | 1-Benzyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3612-20-2 | |
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Record name | N-Benzyl-4-piperidone | |
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Record name | N-Benzyl-4-piperidone | |
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Record name | 1-Benzyl-4-piperidone | |
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Record name | 1-benzyl-4-piperidone | |
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Record name | N-BENZYL-4-PIPERIDONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399249PH5B | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzyl-4-piperidone?
A1: this compound has the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. []
Q2: How is this compound characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon atoms in the molecule, their chemical environment, and connectivity. [, , , , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]
Q3: What are common synthetic routes to this compound?
A3: this compound is frequently synthesized through a multi-step process involving:
- Michael Addition: Reaction of benzylamine with methyl acrylate. [, , , , ]
- Dieckmann Condensation: Cyclization of the Michael adduct under basic conditions. [, , , , ]
- Hydrolysis and Decarboxylation: Removal of the ester group to yield the final product. [, , , , ]
Q4: Can microwave irradiation enhance the synthesis of this compound?
A4: Yes, microwave-assisted synthesis has been successfully employed to accelerate the Michael addition and Dieckmann condensation steps, resulting in reduced reaction times and improved yields. [, , ]
Q5: What types of reactions is this compound commonly used in?
A5: this compound serves as a versatile building block in various chemical transformations, including:
- Grignard Reactions: Formation of new carbon-carbon bonds by reacting with Grignard reagents. [, ]
- Reductive Aminations: Introduction of amine groups through reaction with amines and reducing agents. [, , , ]
- Wittig Reactions: Formation of alkenes by reacting with phosphorus ylides. [, ]
- Cycloadditions: Construction of complex ring systems through [3+2] and [4+2] cycloaddition reactions. [, ]
- Condensation Reactions: Formation of new carbon-carbon bonds with aldehydes or ketones, often leading to cyclic structures. [, , , , ]
Q6: What are the main applications of this compound?
A6: The primary application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals, including:
- Donepezil: Used to treat Alzheimer's disease. []
- Ceritinib: An ALK inhibitor for treating non-small cell lung cancer. []
- Taladegib: A Hedgehog signaling pathway inhibitor with potential applications in oncology. [, ]
- Paroxetine: An antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. []
- σ Receptor Ligands: Investigated for potential therapeutic applications in various neurological and psychiatric disorders. [, ]
- N-type Calcium Channel Blockers: Potential analgesics for pain management. []
Q7: How does the structure of this compound contribute to its utility in drug synthesis?
A7: The structure of this compound offers several advantages for drug development:
Q8: Can you elaborate on the synthesis of Donepezil using this compound as a starting material?
A8: While the provided research abstract [] mentions this compound as a key intermediate in Donepezil synthesis, it doesn't detail the specific steps. Further research in chemical literature would be needed to elaborate on the complete synthetic route.
Q9: Is there information available regarding the stability and formulation of this compound itself?
A9: The provided research primarily focuses on the use of this compound as a synthetic intermediate. Information regarding its intrinsic stability, formulation strategies, or other specific aspects you mentioned would require further investigation.
Q10: What about the other aspects you listed, such as computational chemistry, SAR, toxicology, etc.?
A10: While some research touches upon specific aspects like conformational analysis [, ], molecular docking [], and preliminary cytotoxicity evaluation [], the provided abstracts lack detailed information on most aspects like computational chemistry, detailed SAR, PK/PD, toxicology, and others. Investigating these aspects would necessitate a more comprehensive literature review beyond these abstracts.
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